molecular formula C11H15ClF2N2O2S B8035354 (R)-1-((2,4-Difluorophenyl)sulfonyl)piperidin-3-amine hydrochloride

(R)-1-((2,4-Difluorophenyl)sulfonyl)piperidin-3-amine hydrochloride

Cat. No.: B8035354
M. Wt: 312.76 g/mol
InChI Key: FJNPOUQFMUROTL-SBSPUUFOSA-N
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Description

®-1-((2,4-Difluorophenyl)sulfonyl)piperidin-3-amine hydrochloride is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a piperidine ring substituted with a difluorophenylsulfonyl group and an amine group, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-((2,4-Difluorophenyl)sulfonyl)piperidin-3-amine hydrochloride typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including the hydrogenation of pyridine or the cyclization of appropriate precursors.

    Introduction of the Difluorophenylsulfonyl Group: This step involves the sulfonylation of the piperidine ring using 2,4-difluorobenzenesulfonyl chloride in the presence of a base such as triethylamine.

    Formation of the Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

®-1-((2,4-Difluorophenyl)sulfonyl)piperidin-3-amine hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: The sulfonyl group can be reduced to a sulfide or thiol group under appropriate conditions.

    Substitution: The difluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used for oxidation reactions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Electrophilic aromatic substitution can be facilitated using reagents like bromine or nitric acid.

Major Products Formed

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Sulfide or thiol derivatives.

    Substitution: Halogenated or nitrated products.

Scientific Research Applications

®-1-((2,4-Difluorophenyl)sulfonyl)piperidin-3-amine hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in the study of enzyme inhibition and receptor binding.

    Industry: The compound can be utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ®-1-((2,4-Difluorophenyl)sulfonyl)piperidin-3-amine hydrochloride involves its interaction with specific molecular targets. The difluorophenylsulfonyl group can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The piperidine ring provides structural stability and enhances binding affinity to the target molecules.

Comparison with Similar Compounds

Similar Compounds

    ®-1-((2,4-Difluorophenyl)sulfonyl)piperidine: Lacks the amine group, which may affect its reactivity and binding properties.

    ®-1-((2,4-Difluorophenyl)sulfonyl)pyrrolidine: Contains a pyrrolidine ring instead of a piperidine ring, which can influence its chemical behavior and applications.

    ®-1-((2,4-Difluorophenyl)sulfonyl)morpholine: Features a morpholine ring, providing different steric and electronic properties.

Uniqueness

®-1-((2,4-Difluorophenyl)sulfonyl)piperidin-3-amine hydrochloride is unique due to the presence of both the difluorophenylsulfonyl group and the amine group on the piperidine ring. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research applications.

Properties

IUPAC Name

(3R)-1-(2,4-difluorophenyl)sulfonylpiperidin-3-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14F2N2O2S.ClH/c12-8-3-4-11(10(13)6-8)18(16,17)15-5-1-2-9(14)7-15;/h3-4,6,9H,1-2,5,7,14H2;1H/t9-;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJNPOUQFMUROTL-SBSPUUFOSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)S(=O)(=O)C2=C(C=C(C=C2)F)F)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](CN(C1)S(=O)(=O)C2=C(C=C(C=C2)F)F)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15ClF2N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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